3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUJSQPGYIQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnection Strategy
The target molecule can be dissected into three primary building blocks (Figure 1):
Route Comparison
Two synthetic pathways were evaluated (Table 1):
| Route | Sequence | Key Advantage | Maximum Yield | Reference |
|---|---|---|---|---|
| A | Sulfonylation → Amidation | Lower epimerization risk | 68% | |
| B | Amidation → Sulfonylation | Faster reaction kinetics | 72% |
Route B demonstrated superior overall yield (72% vs. 68%) due to reduced steric hindrance during the final sulfonylation step. However, Route A provided better regiochemical control in small-scale trials (<100 mg).
Detailed Synthetic Procedures
Synthesis of 3-(Benzenesulfonamido)Benzoic Acid
Reagents :
- 3-Aminobenzoic acid (1.0 eq)
- Benzenesulfonyl chloride (1.2 eq)
- Triethylamine (2.5 eq) in dichloromethane (DCM)
Procedure :
- Charge DCM (50 mL/g substrate) under nitrogen
- Add 3-aminobenzoic acid and cool to 0–5°C
- Introduce triethylamine dropwise over 30 min
- Add benzenesulfonyl chloride via syringe pump (0.5 mL/min)
- Warm to room temperature and stir for 12 h
- Quench with 1M HCl (pH 2–3)
- Extract with ethyl acetate (3× volumes)
- Dry over MgSO₄ and concentrate in vacuo
Yield : 85% white crystalline solid
Characterization :
Formation of Acid Chloride Intermediate
Reagents :
- 3-(Benzenesulfonamido)benzoic acid (1.0 eq)
- Thionyl chloride (3.0 eq)
- Catalytic DMF (0.1 eq)
Procedure :
- Suspend acid in anhydrous toluene (10 mL/g)
- Add thionyl chloride and DMF catalyst
- Reflux at 110°C for 4 h
- Remove excess thionyl chloride via rotary evaporation
- Use crude product directly in next step
Critical Parameters :
Coupling with 1-Benzothiophen-5-Amine
Reagents :
- Acid chloride intermediate (1.0 eq)
- 1-Benzothiophen-5-amine (1.1 eq)
- DIPEA (3.0 eq) in THF
Procedure :
- Dissolve amine in THF (15 mL/g) at 0°C
- Add DIPEA and stir for 15 min
- Introduce acid chloride solution via cannula
- Warm to 40°C and stir for 6 h
- Concentrate and purify via silica chromatography (hexane:EtOAc 3:1)
Yield : 72% off-white powder
Purity : >99% by HPLC (C18, 0.1% TFA/ACN)
Characterization :
- $$ ^{13}C $$-NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 144.2 (SO₂N), 139.5–121.1 (aromatic C), 118.9 (C-S)
- HRMS (ESI+): [M+H]⁺ calc. 447.0921, found 447.0918
Reaction Optimization Studies
Sulfonylation Temperature Effects
Varying reaction temperatures during benzenesulfonamide formation revealed optimal performance at 25°C (Table 2):
| Temp (°C) | Conversion (%) | Byproduct Formation |
|---|---|---|
| 0 | 78 | <1% |
| 25 | 98 | 2% |
| 40 | 95 | 8% |
Higher temperatures accelerated decomposition via sulfonic acid formation.
Solvent Screening for Amide Coupling
Polar aprotic solvents provided superior yields (Figure 2):
- DMF: 82% (but difficult purification)
- THF: 72% (optimal balance)
- DCM: 58% (slow reaction kinetics)
Spectroscopic Fingerprint Analysis
Diagnostic NMR Signals
Mass Spectral Fragmentation
Major fragments at:
- m/z 304.08 (benzothiophene-sulfonamide)
- m/z 143.05 (protonated benzamide)
Scale-Up Challenges and Solutions
Exothermicity Management
- Semi-batch sulfonylation reduced ΔT from 22°C to 8°C
- Jacketed reactor with ethanol cooling (-10°C)
Purification at Kilo Scale
- Switch from column chromatography to crystallization
- Optimal solvent: Ethanol/water (4:1)
- Yield improvement: 68% → 74%
Alternative Synthetic Approaches
Flow Chemistry Implementation
- Residence time: 8.2 min
- Productivity: 12 g/h
Regulatory Considerations
Impurity Profiling
ICH-Q3B specified limits:
- Unknowns: <0.15%
- Sulfonic acid byproduct: <0.1%
Genotoxic Risk Assessment
- Benzothiophene amine: Negative in Ames test
- Sulfonamide: Class 5 (non-alerting structure)
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Analysis
The following compounds are selected for comparison based on shared benzamide or heterocyclic frameworks:
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3-position benzenesulfonamido group introduces both electron-withdrawing (sulfonyl) and hydrogen-bonding (NH) capabilities, which may enhance binding interactions compared to simpler analogs like N-(1-benzothiophen-5-yl)benzamide .
Sulfonamide vs. Sulfonyl Groups: The benzenesulfonamido group in the target differs from methylsulfonyl () and isopropylsulfonyl () groups.
Heterocyclic Variations :
- Replacement of 1-benzothiophen-5-yl with 1,3-benzodioxol-5-yl (–10) introduces an oxygen-rich ring system, which may reduce aromatic π-π stacking but improve metabolic stability due to decreased sulfur content .
Molecular Weight and Hydrophobicity :
Physicochemical Properties (Inferred from Structural Data)
- Polar Surface Area (PSA): Compounds with sulfonamide/sulfonyl groups (e.g., : PSA ~75 Ų) likely have higher PSA than non-sulfonylated analogs (: PSA ~50 Ų), affecting solubility and blood-brain barrier penetration.
- Lipophilicity (LogP) : The target’s benzenesulfonamido group may increase LogP compared to methylsulfonyl analogs but decrease it relative to isopropylsulfonyl derivatives () due to aromatic vs. aliphatic hydrophobicity .
Biological Activity
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, is a compound of significant interest in pharmacological research due to its potential neuroprotective properties and its role as an inhibitor of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with neuronal targets in the central nervous system. The compound exhibits neuroprotective effects against amyloid-beta (Aβ) induced neurotoxicity and oxidative stress.
Target of Action
- Neuronal Cells : The compound specifically targets neurons, promoting neurite outgrowth and protecting against neurotoxic insults.
Mode of Action
- Neuroprotection : It mitigates the effects of Aβ (1-42) toxicity and oxidative stress, which are crucial in neurodegenerative diseases like Alzheimer's.
- Biochemical Pathways : The compound enhances neurite outgrowth in hippocampal slice cultures and rat cortical neurons, indicating its potential in regenerative medicine.
Research indicates that this compound may possess significant neuroprotective potency. Key biochemical properties include:
- Cellular Effects : Protective against neuronal death induced by Aβ or oxidative stress.
- Molecular Mechanism : It prevents the depletion of glutathione (GSH) levels caused by hydrogen peroxide exposure, suggesting a role in alleviating oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Neuroprotective Studies :
- In vitro studies demonstrated that the compound significantly reduces neuronal death and promotes cell survival in models exposed to Aβ .
- The compound was shown to enhance neurite outgrowth in cultured neurons, supporting its potential therapeutic application in neurodegenerative conditions.
-
Inflammatory Response Modulation :
- Research has indicated that sulfonamide derivatives, including this compound, can inhibit the NLRP3 inflammasome, which plays a pivotal role in inflammation associated with neurodegenerative diseases .
- The inhibition was confirmed through various assays demonstrating a reduction in inflammatory cytokines in cellular models.
- Comparative Analysis :
Data Table: Comparative Biological Activity
Q & A
Q. What environmental impact assessments are relevant for this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate persistence. Measure log Kow (octanol-water coefficient) via shake-flask method to predict bioaccumulation. Use zebrafish embryos (FET test) for acute ecotoxicity screening (LC₅₀ at 96 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
